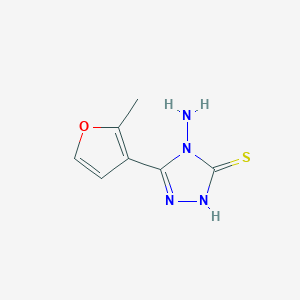
4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
“4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C9H10N4O3S. It has an average mass of 254.266 Da and a monoisotopic mass of 254.047363 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol” include a density of 1.5±0.1 g/cm3, a boiling point of 714.8±70.0 °C at 760 mmHg, and a flash point of 386.1±35.7 °C. It also has a molar refractivity of 104.0±0.5 cm3, a polar surface area of 158 Å2, and a molar volume of 269.2±7.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Physicochemical Properties
One of the primary scientific applications of 4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol and its derivatives involves their synthesis and exploration of their physicochemical properties. These compounds are recognized for their high efficiency and low toxicity, making them suitable for creating new chemical compounds with predicted biological activity. The synthesis and investigation of these derivatives are considered topical due to the lack of extensive literature on their properties (Kravchenko, Panasenko, & Knysh, 2018).
Corrosion Inhibition
This compound has been studied as a novel corrosion inhibitor for metals like copper. It exhibits significant inhibition efficiency, acting as a mixed-type inhibitor with cathodic predominance. Studies also delve into the electrochemical properties and the protective film formation on metal surfaces (Chauhan et al., 2019).
Anticonvulsant Activity
Research also extends to the synthesis of 4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole derivatives and evaluating their anticonvulsant activity. Some of these derivatives have shown promising results in preclinical models (Küçükgüzel et al., 2004).
Crystal and Molecular Structure Analysis
The compound's crystal and molecular structure have been a subject of study, providing valuable insights into its structural properties. This information is crucial for understanding its reactivity and potential applications in various fields (Sarala et al., 2006).
Synergistic Inhibition Effect
Studies have investigated the synergistic effect of this compound with other agents for corrosion protection in cooling water systems. Such research is vital for industrial applications, where corrosion can be a significant challenge (Tansug, 2017).
Structural Studies
The structural and conformational features of various derivatives of 4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol have been explored using techniques like X-ray diffraction and molecular modeling. Such studies are crucial for understanding the relationship between structure and biological activity (Karayel & Oezbey, 2008).
Propiedades
IUPAC Name |
4-amino-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-4-5(2-3-12-4)6-9-10-7(13)11(6)8/h2-3H,8H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVJTYQGSOGDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NNC(=S)N2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B3042221.png)











